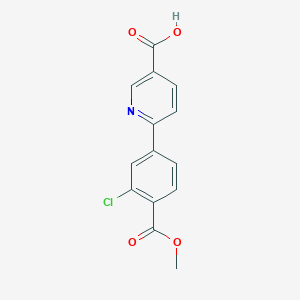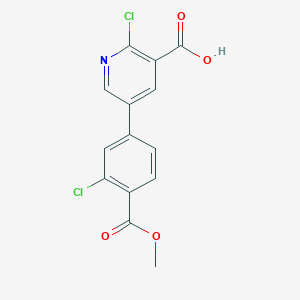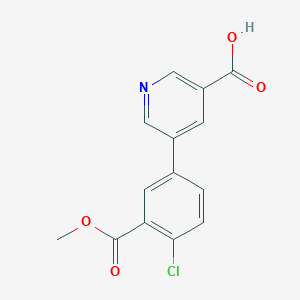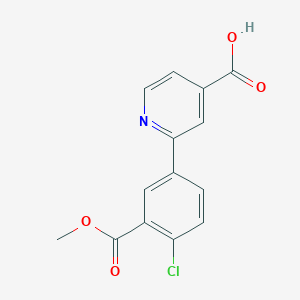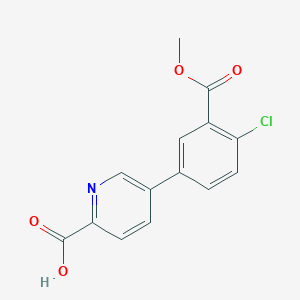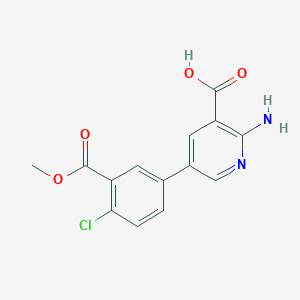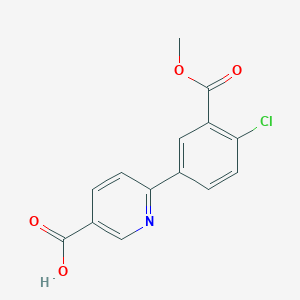
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95%
Overview
Description
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid (5-CMPHIN) is a phenolic compound with a wide range of applications in both scientific research and the lab environment. It is a versatile and highly reactive chemical that is used in a variety of chemical reactions and processes, including synthesis of pharmaceuticals, coatings and adhesives, and in the production of polymers and plastics. The compound has also been studied for its potential applications in the medical field, including as an anti-inflammatory and anti-cancer agent. In
Scientific Research Applications
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% has been studied for its potential applications in the medical field, including as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and colorectal cancer cells. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% has been studied for its potential to reduce inflammation and oxidative stress, which are associated with a variety of chronic diseases.
Mechanism of Action
The exact mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to inhibit the activity of several other enzymes involved in inflammation and oxidative stress, including inducible nitric oxide synthase (iNOS), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of various types of cancer cells. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have anti-bacterial and anti-fungal activity, as well as to be protective against liver injury.
Advantages and Limitations for Lab Experiments
The main advantages of using 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% in lab experiments are its high reactivity, its versatility, and its ability to be used in a wide range of chemical reactions and processes. However, there are also some limitations to consider. For example, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% is a highly reactive compound and must be handled with care. In addition, its potential toxicity and potential for causing skin and eye irritation must be taken into account when working with the compound.
Future Directions
Given its potential applications in the medical field, there are a number of potential future directions for 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95%. One possible direction is to further explore its potential as an anti-inflammatory and anti-cancer agent, as well as its potential to reduce oxidative stress. In addition, further research could be conducted to explore its potential to be used as an antimicrobial agent, as well as its potential to be used as an effective coating material. Finally, further research could be conducted to explore the potential of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% to be used in the production of polymers and plastics.
Synthesis Methods
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-chloro-4-methoxycarbonylphenol with 2-hydroxyisonicotinic acid in the presence of a base, such as sodium hydroxide. This reaction produces the intermediate 5-(3-chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, which can then be further reacted with an acid, such as hydrochloric acid, to produce the final product 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95%.
properties
IUPAC Name |
5-(3-chloro-4-methoxycarbonylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-14(20)8-3-2-7(4-11(8)15)10-6-16-12(17)5-9(10)13(18)19/h2-6H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSFNMGGLAJLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688339 | |
| Record name | 5-[3-Chloro-4-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261972-44-4 | |
| Record name | 4-Pyridinecarboxylic acid, 5-[3-chloro-4-(methoxycarbonyl)phenyl]-1,2-dihydro-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261972-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-Chloro-4-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





